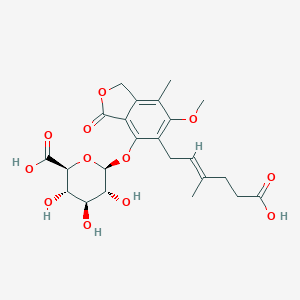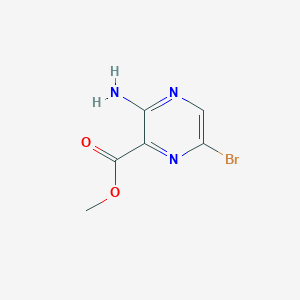
Methyl 3-amino-6-bromopyrazine-2-carboxylate
Vue d'ensemble
Description
Methyl 3-amino-6-bromopyrazine-2-carboxylate is a chemical compound belonging to the pyrazine family, characterized by the presence of a pyrazine ring—a six-membered aromatic ring with two nitrogen atoms—substituted with an amino group, a bromo group, and a carboxylate ester. This compound serves as a useful intermediate in the synthesis of various pharmaceuticals and complex organic molecules due to its reactive functional groups.
Synthesis Analysis
The synthesis of related pyrazine derivatives often involves nucleophilic substitution reactions, where bromo groups serve as leaving groups, allowing for the introduction of various substituents. A common method for synthesizing similar compounds involves the reaction of pyrazine derivatives with bromine or other halogenating agents to introduce the bromo group, followed by further functionalization to introduce amino and carboxylate groups. Specific conditions, such as solvent choice and temperature, play a crucial role in the regioselectivity and yield of these reactions.
Molecular Structure Analysis
Molecular structure analysis of pyrazine derivatives, including Methyl 3-amino-6-bromopyrazine-2-carboxylate , typically reveals a planar aromatic ring system due to conjugation. The presence of substituents like amino and bromo groups can influence the electronic distribution within the molecule, affecting its reactivity. The molecular geometry, bond lengths, and angles can be determined using spectroscopic techniques and computational methods, providing insights into the compound's chemical behavior.
Chemical Reactions and Properties
Pyrazine derivatives undergo a variety of chemical reactions, including nucleophilic substitution, where the bromo group can be replaced by other nucleophiles. The amino group makes the compound a potential substrate for N-alkylation, acylation, and other derivatization reactions. The ester group can undergo hydrolysis to form carboxylic acids or be involved in esterification reactions. These reactions are crucial for the synthesis of more complex molecules.
Physical Properties Analysis
The physical properties of Methyl 3-amino-6-bromopyrazine-2-carboxylate such as melting point, boiling point, solubility, and crystalline structure are determined by its molecular structure. The presence of polar functional groups like the amino and ester groups contributes to its solubility in common organic solvents and water, facilitating its use in various chemical reactions.
Chemical Properties Analysis
The chemical properties of Methyl 3-amino-6-bromopyrazine-2-carboxylate are characterized by its reactivity towards nucleophiles, electrophiles, and radicals. The electron-withdrawing effect of the bromo and ester groups, combined with the electron-donating effect of the amino group, influences its participation in chemical reactions, including electrophilic and nucleophilic aromatic substitution.
Applications De Recherche Scientifique
- Summary of the Application : Methyl 3-amino-6-bromopyrazine-2-carboxylate is used as a key intermediate in the synthesis of Favipiravir . Favipiravir is a novel broad-spectrum antiviral drug that inhibits RNA-dependent RNA polymerase, and it has been found to be effective against a range of RNA viruses .
- . This compound is then used in the key synthetic reaction, where 3,6-dichloropyrazine-2-carbonitrile (compound 6) is reacted sequentially, in one pot, with KF and 30% H2O2 to give Favipiravir .
- Results or Outcomes : The overall yield of Favipiravir from 3-aminopyrazine-2-carboxylic acid is about 22.3% . The yield of Favipiravir from the final step of the synthesis is 60% .
-
Pharmaceutical Intermediate : This compound is often used as an intermediate in the synthesis of various pharmaceuticals . For example, it is used in the synthesis of Favipiravir, an antiviral drug .
-
Heterocyclic Building Blocks : Heterocyclic compounds are widely used in medicinal chemistry, and this compound could be used as a building block in the synthesis of various heterocyclic compounds .
-
Synthesis of 2-Arylpteridin-4-ones and Piperazine-Derived 2-Furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazines : Methyl 3-amino-2-pyrazinecarboxylate has been used in the synthesis of these compounds .
-
Synthesis of 2-Arylpteridin-4-ones and Piperazine-Derived 2-Furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazines : Methyl 3-amino-2-pyrazinecarboxylate has been used in the synthesis of these compounds .
-
Heterocyclic Building Blocks : This compound can be used as a building block in the synthesis of various heterocyclic compounds . Heterocyclic compounds are widely used in medicinal chemistry.
-
Pharmaceutical Intermediate : This compound is often used as an intermediate in the synthesis of various pharmaceuticals . For example, it is used in the synthesis of Favipiravir, an antiviral drug .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-amino-6-bromopyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXSIRHOIFRMOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280793 | |
| Record name | methyl 3-amino-6-bromopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-6-bromopyrazine-2-carboxylate | |
CAS RN |
6966-01-4 | |
| Record name | 6966-01-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-amino-6-bromopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-Amino-6-bromopyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



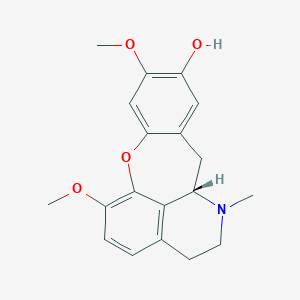
![3-Aminothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B17922.png)
![2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-](/img/structure/B17923.png)
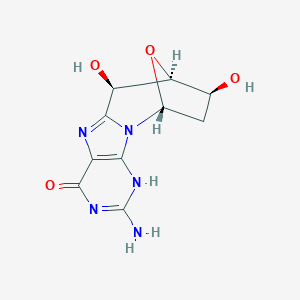

![4-Methoxy-[7-13C]-benzoic Acid](/img/structure/B17940.png)
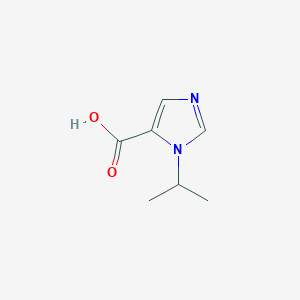

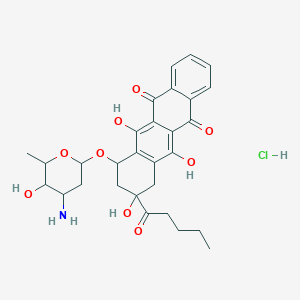
![4H-Thieno[2,3-c]isoquinolin-5-one](/img/structure/B17954.png)


